molecular formula C12H17FN2O2 B8392641 Tert-butyl [2-fluoro-5-(methylamino)phenyl]carbamate

Tert-butyl [2-fluoro-5-(methylamino)phenyl]carbamate

Cat. No. B8392641
M. Wt: 240.27 g/mol
InChI Key: JDNWUTKOKRUKFH-UHFFFAOYSA-N
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Description

Tert-butyl [2-fluoro-5-(methylamino)phenyl]carbamate is a useful research compound. Its molecular formula is C12H17FN2O2 and its molecular weight is 240.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl [2-fluoro-5-(methylamino)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl [2-fluoro-5-(methylamino)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl [2-fluoro-5-(methylamino)phenyl]carbamate

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[2-fluoro-5-(methylamino)phenyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-7-8(14-4)5-6-9(10)13/h5-7,14H,1-4H3,(H,15,16)

InChI Key

JDNWUTKOKRUKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)NC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)Nc1cc(NC=O)ccc1F
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Synthesis routes and methods II

Procedure details

To a solution of the above-mentioned crude product of tert-butyl [2-fluoro-5-(formylamino)phenyl]carbamate in tetrahydrofuran (100 mL) was added borane dimethylsulfide complex (11.7 mL, 111 mmol), and the mixture was stirred at room temperature for 1.5 hr. To the reaction mixture were successively added methanol (20 mL) and acetic acid (10 mL), and the mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated under reduced pressure. To the obtained residue was added saturated aqueous sodium hydrogen carbonate solution (100 mL), and the mixture was extracted with ethyl acetate (100 mL, 30 mL). The combined organic layer was washed with saturated brine (20 mL), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10), and the fractions containing the object product were concentrated under reduced pressure to give the title compound (7.80 g, 73%) as a yellow oil.
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tert-butyl [2-fluoro-5-(formylamino)phenyl]carbamate
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20 mL
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10 mL
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Yield
73%

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